thieno[2,3-f][1]benzothiole-4,8-dione
Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a planar symmetrical molecular structure derived from thiophene. This compound is known for its excellent π-π stacking and electron delocalization properties, which facilitate efficient charge transport .
Biochemical Analysis
Biochemical Properties
It is known that its planar symmetrical molecular structure enables better π-π stacking and good electron delocalization, which encourages charge transport .
Cellular Effects
Its electron-rich properties could potentially result in a red-shifted absorption .
Molecular Mechanism
It is known that the compound has a large and rigid planar conjugated structure, which plays a very important role in these polymer materials .
Temporal Effects in Laboratory Settings
It is known that the compound has been used to construct a library of BDT core centred conjugated systems, featuring large fused-ring structure and good charge mobility .
Metabolic Pathways
It is known that the compound can be accessed via Pd mediated coupling reactions including Suzuki–Sonogashira coupling and carbon–sulfur bond formation reactions .
Transport and Distribution
It is known that the compound has a large and rigid planar conjugated structure, which plays a very important role in these polymer materials .
Subcellular Localization
It is known that the compound has a large and rigid planar conjugated structure, which plays a very important role in these polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves palladium-mediated coupling reactions. Common methods include Suzuki–Sonogashira coupling and carbon–sulfur bond formation reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione often involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for constructing donor-acceptor polymers in organic solar cells.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Utilized in the fabrication of high-performance organic electronic devices, such as OFETs and OPVs.
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to facilitate efficient charge transport through π-π stacking and electron delocalization. The compound’s planar structure allows for close packing and strong intermolecular interactions, which enhance its semiconducting properties . This makes it an excellent candidate for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene: Known for its larger coplanar core and extended conjugation length.
Thieno[2,3-f]benzothiophene-4,8-dione: Another thiophene derivative with similar electronic properties.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione stands out due to its symmetrical planar structure, which provides superior π-π stacking and electron delocalization compared to other similar compounds. This results in better charge transport properties, making it highly suitable for applications in organic electronics .
Properties
IUPAC Name |
thieno[2,3-f][1]benzothiole-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXRPJYVQQBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186030 | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-36-0 | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32281-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzo[1,2-b:4,5-b']dithiophene-4,8-dione a promising material for organic electronics?
A1: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione possesses several characteristics desirable for organic electronics:
- High Electron Affinity: As a quinone, it readily accepts electrons, making it suitable for n-type organic semiconductors. []
- Columnar Structure: Its molecular arrangement facilitates efficient intermolecular interactions, enhancing electron mobility. []
- Air Stability: Devices using this compound show promising air stability, crucial for real-world applications. []
- Red-Shifted Emission: When incorporated into donor-π-acceptor-π-donor molecules, it contributes to red-shifted emission, valuable for developing red emitters. []
Q2: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione influence its properties as an electrode material for lithium-ion batteries?
A2: The symmetrical planar and conjugated structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, along with the absence of α-H, contributes to its:
- High Redox Potential: This enables efficient charge transfer processes in batteries. []
- High Diffusion Coefficient: Facilitates faster ion transport within the battery. []
- Electrochemical Stability: Ensures long-term performance and cycling stability. []
Q3: Can Benzo[1,2-b:4,5-b']dithiophene-4,8-dione be used to improve the performance of lithium-oxygen batteries?
A3: Research suggests that Benzo[1,2-b:4,5-b']dithiophene-4,8-dione shows promise as a solution-mediated oxygen reduction reaction (ORR) catalyst in lithium-oxygen batteries. [] Its presence can:
- Promote Solution-Mediated ORR: This inhibits the formation of detrimental LiO2 intermediates, improving cycle stability. []
- Reduce Byproduct Formation: By shifting the ORR pathway, it limits the generation of byproducts that degrade battery performance. []
Q4: How does the acid dissociation constant (pKa) of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione impact its performance in aqueous lithium-ion cells?
A4: The pKa of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, specifically its polymeric form poly(benzo[1,2-b:4,5-b']dithiophene-4,8-dione-2,6-diyl sulfide) (PBDTDS), influences its performance at different pH levels:
- High pH Stability: PBDTDS demonstrates superior capacity and cycle life at pH 13 compared to other quinone-based polymers with different pKa values. []
- Influence on Capacity and Cycle Life: The pKa difference between PBDTDS and other polymers like PAQS explains the observed variations in capacity and cycle stability in aqueous lithium-ion cells. []
Q5: What are the advantages of using Benzo[1,2-b:4,5-b']dithiophene-4,8-dione as a solid additive in non-fullerene polymer solar cells (NF-PSCs)?
A5: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-2), when used as a solid additive in NF-PSCs, offers several benefits:
- Volatilizability: Its ability to vaporize upon heating eliminates residue issues associated with liquid additives, improving device reproducibility. []
- Enhanced Morphology: BDT-2 promotes favorable molecular arrangement, enhancing absorption, charge transfer, and crystallinity within the active layer. []
- Improved Photovoltaic Performance: NF-PSCs with BDT-2 exhibit suppressed bimolecular recombination and optimized domain morphology, leading to higher power conversion efficiencies (PCEs). []
Q6: How can computational chemistry be used to study Benzo[1,2-b:4,5-b']dithiophene-4,8-dione?
A6: Computational methods like Density Functional Theory (DFT) can provide valuable insights into the interactions of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione with other materials:
- Adsorption Studies: DFT calculations reveal the strong physisorption of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione on surfaces like graphene and hexagonal boron nitride (h-BN). []
- Work Function Analysis: DFT can predict work function shifts upon adsorption, aiding in the design of efficient electrode materials. []
- Solubility Predictions: Computational studies contribute to understanding the solubility behavior of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its potential impact on battery performance. []
Q7: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione lend itself to derivatization and what are the potential applications of its derivatives?
A7: The presence of reactive C-H bonds on the Benzo[1,2-b:4,5-b']dithiophene-4,8-dione core allows for diverse functionalization:
- Palladium-Catalyzed Arylation: This method enables the synthesis of 2-arylbenzo[1,2‐b:4,5‐b']dithiophene‐4,8‐diones, expanding the structural diversity of this class of compounds. []
- Polymerization: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione can be incorporated into polymers like PBDTDS, tailoring properties for specific applications like aqueous batteries. []
- Donor-Acceptor Systems: Incorporating it as an acceptor moiety in donor-acceptor molecules allows for the development of red-emitting materials. []
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